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Compound of Interest

Compound Name: 4,5-Difluorophthalic anhydride

Cat. No.: B103473

This guide provides a comprehensive overview of the spectroscopic data for 4,5-
Difluorophthalic anhydride (CsHz2F203), a key intermediate in the synthesis of advanced
materials and pharmaceuticals. The information presented is intended for researchers,
scientists, and professionals in drug development, offering a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4,5-
Difluorophthalic anhydride.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Solvent

7.73 Triplet () CDCls

Table 2: *C NMR Spectroscopic Data (Predicted)

No experimental 3C NMR data was readily available in the searched literature. The following
are predicted chemical shifts based on the structure and typical values for similar aromatic
anhydrides.
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Atom Predicted Chemical Shift (8) ppm
C=0 160 - 170
C-F 145 - 155
C-H 115- 125
Quaternary C (non-carbonyl) 125 -135

Table 3: *°*F NMR Spectroscopic Data (Predicted)

No experimental °F NMR data was readily available in the searched literature. The following

are predicted chemical shifts based on typical values for fluoroaromatic compounds.

Predicted Chemical Shift (6) ppm (vs. CFCIs)

-130 to -145

Table 4: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3025 Medium (m) Aromatic C-H stretch
1877 Medium (m) C=0 stretch (asymmetric)
1794 Very Strong (vs) C=0 stretch (symmetric)
1505 Strong (s) Aromatic C=C stretch
1220 Very Strong (vs) C-O-C stretch

910 Strong (s) Out-of-plane C-H bend
780 Strong (s) Out-of-plane C-H bend

Table 5: Mass Spectrometry Data
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Parameter Value

Molecular Weight 184.10 g/mol
Monoisotopic Mass 183.99720025 Da[1]
Predicted Fragmentation m/z

[M]* 184

[M-COJ* 156

[M-CO2]* 140

[CeH2F2]* 112

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4,5-Difluorophthalic anhydride is dissolved
in about 0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

e H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400
MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.
The spectral width is set to cover a range of -2 to 12 ppm.

e 13C NMR Spectroscopy: A proton-decoupled one-dimensional carbon spectrum is acquired.
Due to the low natural abundance of 13C, a larger number of scans (1024 or more) and a
longer relaxation delay are typically required.

e 19F NMR Spectroscopy: A one-dimensional fluorine spectrum is acquired. A spectral width
appropriate for fluoroaromatic compounds is used.

o Data Processing: The resulting spectra are phased and baseline corrected. Chemical shifts
are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm
for 13C) or an internal standard.
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Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic
grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-
transparent window.

» Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the KBr pellet or the empty sample holder is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).

 lonization: Electron ionization (EIl) is a common method for this type of molecule.

o Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

o Data Interpretation: The resulting mass spectrum shows the molecular ion peak and various
fragment ions. The fragmentation pattern of phthalic anhydrides often involves the loss of CO
and CO2.[2][3][4][5][6]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 4,5-Difluorophthalic anhydride.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted Mass Spec Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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